Isobromindione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

L'isobromindione peut être synthétisée par diverses voies de synthèse. Une méthode courante implique la réaction de l'acide phénylacétique avec l'anhydride 4-bromophtalique . Les conditions réactionnelles comprennent généralement l'utilisation d'acétate de sodium à des températures allant de 220 à 240 °C . Une autre méthode consiste à chauffer le produit de la réaction avec du méthylate de sodium dans du méthanol . Ces méthodes offrent des voies efficaces pour la préparation de l'this compound en laboratoire.

Analyse Des Réactions Chimiques

L'isobromindione subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir l'this compound en différentes formes réduites.

Substitution : L'atome de brome dans l'this compound peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme réactif dans diverses réactions de synthèse organique.

Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les molécules biologiques.

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action exact de l'this compound n'est pas entièrement compris. Il est connu pour exercer ses effets en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans le métabolisme de l'acide urique . Le composé inhibe probablement les enzymes ou les récepteurs qui régulent les taux d'acide urique dans l'organisme, ce qui conduit à une excrétion accrue d'acide urique et à un soulagement des symptômes de la goutte .

Applications De Recherche Scientifique

Isobromindione has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: This compound is used in the treatment of gout due to its ability to increase uric acid excretion.

Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The exact mechanism of action of isobromindione is not fully understood. it is known to exert its effects by interacting with specific molecular targets and pathways involved in uric acid metabolism . The compound likely inhibits enzymes or receptors that regulate uric acid levels in the body, leading to increased excretion of uric acid and relief from gout symptoms .

Comparaison Avec Des Composés Similaires

L'isobromindione est unique parmi les indanediones en raison de sa structure chimique et de son activité biologique spécifiques. Des composés similaires dans la même classe comprennent :

Indanedione : Le composé parent avec une structure cyclique indane similaire.

Bromindione : Un composé apparenté avec un atome de brome dans une position différente.

Phénylindanedione : Un autre dérivé avec un groupe phényle attaché au cycle indane.

Ces composés partagent certaines propriétés chimiques avec l'this compound mais diffèrent dans leurs activités et applications biologiques spécifiques .

Activité Biologique

Isobromindione, a synthetic compound belonging to the class of indandione derivatives, has garnered attention for its potential biological activities, particularly in the context of its pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.

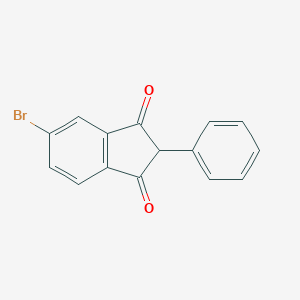

Chemical Structure and Properties

This compound is characterized by its unique indandione framework, which contributes to its biological properties. Its structure can be represented as follows:

This molecular formula indicates that this compound contains bromine and oxygen functionalities that are crucial for its interaction with biological targets.

Antigout Activity

One of the primary areas of research on this compound is its role in uric acid metabolism. Studies have shown that this compound exhibits antigout activity by inhibiting the reabsorption of uric acid in the kidneys. This mechanism is particularly relevant for patients suffering from gout, a condition characterized by elevated uric acid levels.

A study investigating the effects of various drugs on uric acid metabolism found that this compound significantly reduced uric acid levels in animal models. The proposed mechanism involves the inhibition of renal urate transporters, leading to increased excretion of uric acid .

Antitumor Activity

This compound has also been explored for its antitumor properties . Research indicates that it may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, a study demonstrated that this compound could inhibit ribonucleoside diphosphate reductase, an enzyme critical for DNA synthesis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different contexts:

-

Antigout Efficacy :

- A controlled study involving animal models showed that administration of this compound resulted in a significant decrease in serum uric acid levels compared to control groups. The results indicated a dose-dependent response, suggesting that higher doses yield greater reductions in uric acid levels .

- Antitumor Activity :

- Safety and Toxicology :

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antigout Activity | Animal Models | Significant reduction in serum uric acid levels |

| Antitumor Activity | In Vitro Cell Lines | Induced apoptosis and inhibited cell proliferation |

| Toxicology | Safety Assessments | Favorable safety profile at therapeutic doses |

Propriétés

Numéro CAS |

1470-35-5 |

|---|---|

Formule moléculaire |

C15H9BrO2 |

Poids moléculaire |

301.13 g/mol |

Nom IUPAC |

5-bromo-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C15H9BrO2/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13H |

Clé InChI |

QFLZIWVSQDZLNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |

SMILES canonique |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Key on ui other cas no. |

1470-35-5 |

Synonymes |

5-bromo-2-phenyl-1,3-indanedione Uridion |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.